molecular formula C6H10N2 B1275553 2-Amino-2-cyclopropylpropanenitrile CAS No. 37024-73-0

2-Amino-2-cyclopropylpropanenitrile

Cat. No. B1275553
CAS RN: 37024-73-0
M. Wt: 110.16 g/mol
InChI Key: VGFGZZVMDIZSTI-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylpropanenitrile is an enamine building block that can be used in the synthesis of various chemical compounds . It has a molecular formula of C6H10N2 and an average mass of 110.157 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-cyclopropylpropanenitrile consists of a cyclopropyl group attached to a nitrile group and an amino group . The InChI representation of the molecule is InChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

2-Amino-2-cyclopropylpropanenitrile has a density of 1.1±0.1 g/cm³, a boiling point of 196.3±23.0 °C at 760 mmHg, and a flash point of 72.5±22.6 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .

Scientific Research Applications

Proteomics Research

“2-Amino-2-cyclopropylpropanenitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Synthesis of Various Chemical Compounds

This compound is an enamine building block that can be used in the synthesis of various chemical compounds . Enamines are versatile intermediates in organic synthesis due to their nucleophilic character.

Synthesis of 5-Substituted Hydantoins

“2-Amino-2-cyclopropylpropanenitrile” can be used in the synthesis of 5-substituted hydantoins . Hydantoins have a wide range of applications in medicinal chemistry and are used as anticonvulsants, antipsychotics, and antiarrhythmics.

Synthesis of Ketone-Derived Enamides

This compound can also be used in the synthesis of ketone-derived enamides . Enamides are important building blocks in organic synthesis and are used in the preparation of various pharmaceuticals and agrochemicals.

NMR Spectroscopy

“2-Amino-2-cyclopropylpropanenitrile” can be used in NMR (Nuclear Magnetic Resonance) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

HPLC and LC-MS

This compound can be used in HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) analyses . These are analytical chemistry techniques used for separating, identifying, and quantifying each component in a mixture.

properties

IUPAC Name

2-amino-2-cyclopropylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFGZZVMDIZSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396468
Record name 2-amino-2-cyclopropylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclopropylpropanenitrile

CAS RN

37024-73-0
Record name 2-amino-2-cyclopropylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclopropylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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